Dioxane dibromide

Catalog No.
S751566
CAS No.
15481-39-7
M.F
C₄H₈Br₂O₂
M. Wt
247.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioxane dibromide

CAS Number

15481-39-7

Product Name

Dioxane dibromide

IUPAC Name

1,4-dioxane;molecular bromine

Molecular Formula

C₄H₈Br₂O₂

Molecular Weight

247.91 g/mol

InChI

InChI=1S/C4H8O2.Br2/c1-2-6-4-3-5-1;1-2/h1-4H2;

InChI Key

DTLTUUJDCNTTSN-UHFFFAOYSA-N

SMILES

C1COCCO1.BrBr

Synonyms

p-Dioxane Dibromide; Bromine, Compd. with 1,4-Dioxane (1:1); Bromine, Compd. with p-Dioxane (1:1); Dioxane Dibromide; NSC 80646

Canonical SMILES

C1COCCO1.BrBr

Applications in Organic Synthesis

One of the main applications of dioxane dibromide in research is in the regioselective bromination of various organic molecules. This refers to the ability to introduce the bromine atom at a specific position on the molecule, which is crucial for obtaining desired products in organic synthesis.

  • Bromination of Substituted Coumarins: Research has shown that dioxane dibromide can be used effectively for the selective α-bromination (bromination at the position next to the carbonyl group) of substituted coumarins []. These brominated coumarins have potential applications in the development of pharmaceuticals and as photosensitizers for treating skin diseases [].

Advantages and Considerations

  • Advantages

    Compared to other brominating agents, dioxane dibromide offers several advantages for research purposes. These include:

    • Selectivity: As mentioned earlier, it can achieve regioselective bromination in certain reactions [].
    • Mild reaction conditions: Bromination reactions using dioxane dibromide can be conducted under mild conditions, such as room temperature, minimizing the risk of side reactions and decomposition of sensitive molecules [].
    • Solvent-free reactions: Research has demonstrated the possibility of using dioxane dibromide in solvent-free reactions, which is an environmentally friendly approach [].

Dioxane dibromide is an organic compound derived from 1,4-dioxane, characterized by the presence of two bromine atoms attached to the dioxane structure. This compound is a colorless solid at room temperature and is known for its utility in various organic synthesis reactions. The molecular formula of dioxane dibromide is C4H6Br2O2C_4H_6Br_2O_2, and it exhibits properties typical of halogenated ethers, including reactivity towards nucleophiles.

  • Dioxane dibromide should be handled with care as it can be irritating to the skin, eyes, and respiratory system [].
  • Limited information is available on its specific toxicity.
  • Standard laboratory safety practices apply when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

Dioxane dibromide serves primarily as a brominating agent in organic synthesis. It participates in several key reactions:

  • Bromination: Dioxane dibromide is effective in the selective bromination of various substrates, such as substituted coumarins and acetophenones, often under mild conditions or solvent-free protocols. This method allows for regioselective bromination, which is crucial for synthesizing complex organic molecules .
  • Oxidative Cyclization: It has been utilized in the synthesis of benzimidazole derivatives through oxidative cyclization involving o-phenylenediamine and aldehydes, showcasing its role as an oxidative reagent .

Dioxane dibromide can be synthesized through several methods:

  • Direct Bromination: The most common method involves the addition of bromine to cold 1,4-dioxane under controlled stirring conditions. This process yields dioxane dibromide as an orange solid, which can then be purified through filtration and washing with dioxane .
  • Alternative Routes: Other synthetic routes may involve the use of different brominating agents or conditions that facilitate the introduction of bromine atoms into the dioxane framework .

Dioxane dibromide finds applications primarily in organic synthesis:

  • Brominating Agent: It is widely used for the bromination of various organic compounds, facilitating the formation of brominated intermediates essential for further chemical transformations.
  • Synthesis of Heterocycles: Its role in synthesizing heterocyclic compounds, particularly benzimidazoles, highlights its importance in pharmaceutical chemistry .

Interaction studies involving dioxane dibromide primarily focus on its reactivity with nucleophiles and other electrophiles. The compound's ability to form adducts with Lewis acids has been noted, influencing its behavior in catalytic reactions. Additionally, studies on its interaction with various substrates reveal insights into its selectivity and efficiency as a brominating agent .

Dioxane dibromide shares structural characteristics with several other halogenated compounds. Here are a few notable comparisons:

CompoundStructureUnique Features
1,4-DioxaneC4H8O2Solvent properties; less reactive than dioxane dibromide
BromodioxaneC4H7BrO2Contains only one bromine atom; less reactive
DibromoethanolC2H4Br2OSimple structure; primarily used in alkylation reactions
1-Bromo-2-propanolC3H7BrOUsed for substitution reactions; less versatile

Dioxane dibromide stands out due to its dual bromine substitution and its specific utility in selective bromination reactions, making it a valuable reagent in synthetic organic chemistry.

The history of dioxane dibromide is closely tied to the synthesis of 1,4-dioxane, first reported in 1860 by Agostinho Vicente Lourenço. While the compound itself was not explicitly documented in early studies, its utility as a brominating agent emerged in the 20th century. Early research focused on its role in electrophilic bromination reactions, particularly in aromatic and alkenic systems. The compound gained prominence in the 1980s–1990s as a safer alternative to liquid bromine, with applications expanding into pharmaceutical and agrochemical synthesis.

Role as a Brominating Agent in Organic Synthesis

Dioxane dibromide functions as a mild electrophilic brominating agent, enabling regioselective bromination under mild conditions. Key features include:

  • Stability: Resists decomposition under ambient conditions, unlike elemental bromine.
  • Selectivity: Targets electron-rich π-systems (e.g., alkenes, aromatics) via bromonium ion intermediates.
  • Versatility: Compatible with solvent-free protocols, ionic liquids, and aqueous media.

Table 1: Physical and Chemical Properties of Dioxane Dibromide

PropertyValue/DescriptionSource
Molecular FormulaC₄H₈Br₂O₂
CAS Number15481-39-7
Molecular Weight247.91 g/mol
AppearanceOrange solid
Melting Point61–62°C
SolubilityInsoluble in water; soluble in organic solvents

Evolution of Research Applications

Bromination of Aromatic Compounds

Dioxane dibromide efficiently brominates aromatic rings, particularly in activated systems (e.g., naphthalene, coumarins). For example:

  • Naphthalene Bromination: Yields 1,4-dibromonaphthalene under solvent-free conditions.
  • Coumarin Bromination: Regioselectively brominates the α-position of coumarins via vinylic bromination, influenced by substituents (e.g., electron-donating groups direct bromination to specific positions).

Table 2: Applications of Dioxane Dibromide in Bromination Reactions

SubstrateProductConditionsYieldSource
Coumarin3-BromocoumarinSolvent-free, RT85–95%
Naphthalene1,4-DibromonaphthaleneSolvent-free, 80°C78%
Acetophenoneα-BromoacetophenoneDioxane, RT90%

Oxidative Cyclization and Heterocycle Synthesis

Dioxane dibromide acts as an oxidizing agent in cyclization reactions:

  • Benzimidazole Synthesis: Facilitates oxidative cyclization of o-phenylenediamine with aldehydes to form 2-substituted benzimidazoles.
  • Guanidine Derivatives: Converts thioureas into guanidines under ultrasound conditions, achieving quantitative yields.

Traditional Synthetic Routes

The conventional synthesis of dioxane dibromide involves the direct reaction of bromine with 1,4-dioxane under controlled conditions. A widely cited protocol entails the dropwise addition of bromine (3 mL, 58.1 mmol) to ice-cold 1,4-dioxane (8 mL, 92 mmol), resulting in the immediate formation of an orange precipitate [1]. This exothermic reaction requires rigorous temperature control (0–5°C) to prevent decomposition and ensure high purity. After completion, the product is filtered, washed with cold dioxane, and dried under reduced pressure, yielding approximately 65% of the theoretical value [1].

Table 1: Reaction Parameters for Traditional Dioxane Dibromide Synthesis

ParameterValue
Bromine quantity58.1 mmol
Dioxane quantity92 mmol
Temperature0–5°C
Reaction time2 hours
Yield65%

This method leverages the Lewis basicity of dioxane’s oxygen atoms, which stabilize the bromine molecules through weak coordination, facilitating the formation of the dibromide adduct [3]. The product remains stable for months when stored below 0°C, making it practical for laboratory use [1].

Solvent-Free Protocols and Solid-State Reactions

Recent advancements emphasize solvent-free methodologies to minimize waste and simplify purification. Dioxane dibromide has been employed as a solid brominating agent in neat reactions, particularly for substituted coumarins. In one protocol, dioxane dibromide is mixed with coumarin derivatives at 0–5°C, followed by gradual warming to ambient temperature [3]. The absence of solvents eliminates the need for post-reaction extraction, and the liberated hydrogen bromide evaporates passively, reducing corrosion risks [1].

Key Advantages of Solvent-Free Bromination:

  • Regioselectivity: Electron-rich coumarin derivatives undergo preferential bromination at the α-position of the lactone ring, attributed to the electrophilic bromine’s interaction with the conjugated π-system [3].
  • Scalability: The protocol’s simplicity allows gram-scale synthesis without compromising yield (76–85%) [1].
  • Environmental Impact: By avoiding volatile organic solvents, this approach aligns with green chemistry principles [3].

Computational Modeling of Reaction Pathways

Density functional theory (DFT) studies have elucidated the electronic factors governing dioxane dibromide’s reactivity. Calculations using the M06-L functional and D3 dispersion corrections reveal that the bromine molecules in dioxane dibromide adopt a bent geometry, with a Br–Br bond length of 2.31 Å [5]. This configuration enhances electrophilicity, enabling selective attack on electron-rich aromatic systems [5].

Mechanistic Insights from DFT:

  • Electrophilic Activation: The dioxane ring’s electron-donating effect polarizes the Br–Br bond, generating a Br⁺-like species [5].
  • Transition State Analysis: For coumarin bromination, the rate-determining step involves the formation of a cyclic bromonium ion intermediate, stabilized by resonance with the lactone oxygen [3] [5].
  • Substituent Effects: Electron-donating groups (e.g., -OCH₃) lower the activation energy by 8–12 kcal/mol compared to electron-withdrawing groups, consistent with experimental yields [3] [5].

Table 2: Computational Parameters for Bromination Pathway Analysis

ParameterValue
FunctionalM06-L
Dispersion correctionD3(BJ)
Basis setdef2-TZVP
Solvent modelNone (gas phase)

These models predict regioselectivity trends with >90% accuracy compared to experimental data, enabling rational design of substrates for targeted bromination [5].

Dioxane dibromide exhibits distinct electrophilic bromination behavior that differs from molecular bromine due to its unique electronic structure. The complex formation between 1,4-dioxane and bromine results in electron density transfer from the lone pair of nonbonding occupied orbitals of bromine to unoccupied orbitals on the dioxane unit, enhancing the electrophilicity of the bromine molecule [1]. This polarization extends the bromine-bromine bond length to 2.31 Å compared to 2.28 Å in free molecular bromine [2].

The electrophilic bromination pathway proceeds through a two-step mechanism involving initial π-complex formation followed by σ-complex intermediate generation. Computational studies using density functional theory at the B3LYP/6-31G* level have revealed that the attacking electrophile derived from dioxane dibromide is a slightly polarized neutral bromine molecule with enhanced electrophilicity rather than a positive brominium cation [2]. The reaction pathway involves initial formation of a cyclic bromonium ion intermediate, which subsequently converts to a carbocationic intermediate depending on stabilization factors [1].

SubstrateDD EquivalentsReaction Time (hours)Product Yield (%)SelectivityTemperature (°C)
Coumarin (unsubstituted)1.20.5763-Bromo25
4-Methylcoumarin1.22.0833-Bromo25
7-Hydroxycoumarin1.02.0793-Bromo25
7-Hydroxy-4-methylcoumarin1.23.0793-Bromo25
6-Chloro-7-hydroxycoumarin1.22.0833-Bromo25
7-Methoxy-4-methylcoumarin1.23.0843-Bromo25
4-Ethylcoumarin1.22.0853-Bromo25
4-Phenylcoumarin1.20.5833-Bromo25
Naphthalene1.54.0681-Bromo25
Benzimidazole precursor1.00.5872-Substituted25
Acetophenone1.21.078α-Bromo25

The highly antiselective addition of bromine across electron-deficient olefinic bonds confirms the formation of bromonium ion intermediates in the initial step [1]. This mechanism accounts for the exceptional regioselectivity observed in coumarin bromination, where substitution occurs exclusively at the C-3 position regardless of the nature and position of substituents on the aromatic ring.

Substituent Effects and Regioselectivity

The electronic nature and position of substituents significantly influence the outcome of dioxane dibromide-mediated bromination reactions. Electron-donating substituents enhance the nucleophilicity of the aromatic system, facilitating electrophilic attack, while electron-withdrawing groups can inhibit the reaction [1] [3]. The regioselectivity is governed by the stabilization of carbocationic intermediates formed after bromonium ion ring opening.

Substituent PositionElectronic EffectReaction RateMajor Product PositionProposed MechanismStabilization Factor
4-MethylElectron-donatingFastC-3Bromonium ionHyperconjugation
7-HydroxyElectron-donatingMediumC-3Bromonium ionMesomeric effect
7-MethoxyElectron-donatingMediumC-3Bromonium ionMesomeric effect
6-ChloroElectron-withdrawingSlowC-3Direct substitutionInductive effect
4-PhenylElectron-donatingFastC-3Bromonium ionConjugation
4-EthylElectron-donatingMediumC-3Bromonium ionHyperconjugation
UnsubstitutedNeutralMediumC-3Bromonium ionNone

Alkyl substituents at the C-4 position provide stabilization through electron-donating inductive effects and hyperconjugation, facilitating rapid bromination with high yields [1]. The presence of electron-donating substituents at the C-7 position, such as hydroxyl or methoxy groups, enhances reactivity through mesomeric effects that stabilize the developing positive charge in the transition state [1]. Conversely, electron-withdrawing substituents like chlorine reduce the electron density of the aromatic system, resulting in slower reaction rates and the need for modified reaction conditions.

The regioselectivity pattern observed in coumarin bromination demonstrates exclusive preference for the C-3 position, which can be rationalized by the formation of the most stable carbocationic intermediate. This selectivity is maintained across different substitution patterns, indicating that the inherent electronic properties of the coumarin scaffold dominate over substituent effects in determining the site of electrophilic attack [1].

Computational Studies of Transition States

Density functional theory calculations have provided crucial insights into the transition state structures and energetics of dioxane dibromide-mediated reactions. Computational investigations using various levels of theory, including B3LYP/6-31G*, DFT/TZVP, and MP2/aug-cc-pVTZ, have elucidated the mechanistic details of bromination processes [4] [5] [2].

Calculation MethodSystem StudiedActivation Barrier (kcal/mol)Bond Length Br-Br (Å)Transition State TypeSolvent Model
B3LYP/6-31G*Thieno[3,2-b]benzofuran69.92.31σ-complexPCM
DFT/TZVPIron complexes19.82.28C-Cl activationIEFPCM
MP2/aug-cc-pVTZ1,4-Dioxane degradation15.22.30H-abstractionSMD
CAM-B3LYPIridium complexes22.42.29MLCTIEFPCM
M062X/LANL2DZTransition metal complexes26.12.32Oxidative additionPCM

The computational studies reveal that the bromination process involves a high activation barrier of approximately 70 kcal/mol for the transformation from π-complex to σ-complex intermediate [2]. This energy barrier corresponds to the rate-limiting step of the overall bromination mechanism. Frontier molecular orbital analysis demonstrates that electron density transfer from the highest occupied molecular orbital of the substrate to the lowest unoccupied molecular orbital of the dioxane dibromide complex facilitates the electrophilic attack [2].

Time-dependent density functional theory calculations have been employed to investigate the electronic excitation states and charge transfer characteristics during the bromination process [5]. These studies indicate that the polarization of the bromine-bromine bond in the dioxane dibromide complex enhances the electrophilic character compared to free molecular bromine. The computational results support the experimental observation that dioxane dibromide serves as a more selective and efficient brominating agent under mild reaction conditions [1].

Natural bond orbital analysis has provided detailed information about the hybridization states and charge distribution in the transition state structures [6]. The calculations reveal that the formation of the bromonium ion intermediate involves significant charge transfer and bond reorganization, with the developing positive charge being stabilized by hyperconjugation and mesomeric effects from appropriate substituents [1].

Role in Oxidative Cyclization Reactions

Dioxane dibromide functions as a versatile oxidant in cyclization reactions, facilitating the formation of various heterocyclic systems through oxidative processes. The compound serves multiple roles depending on the specific reaction system, acting as an oxidant, co-oxidant, or brominating agent in different cyclization pathways [3] [7] [8].

Starting MaterialProduct TypeDD RoleReaction ConditionsTypical Yield (%)Mechanism Type
o-Phenylenediamine + AldehydesBenzimidazolesOxidantAcetonitrile, RT70Oxidative cyclization
Thioureas + AminesGuanidinesOxidantUltrasound, RT85Nucleophilic substitution
Isochroman derivativesBenzoxa[3.2.1]octanesCo-oxidantDDQ/InCl3, heating78C-H oxidation/cyclization
Phenols + Aryl halidesBenzo[c]chromenesBrominating agentt-BuOK, dioxane, 140°C68Benzyne intermediate
Acetophenonesα-BromocarbonylsBrominating agentSolvent-free, RT82Electrophilic bromination

In the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, dioxane dibromide functions as an oxidizing agent that facilitates the cyclization process after initial imine formation [3]. The proposed mechanism involves single-electron oxidation of the substrate to generate an aromatic radical cation, followed by intramolecular cyclization and subsequent oxidation to yield the final benzimidazole product [3]. This methodology provides a mild and efficient approach for constructing the benzimidazole scaffold under ambient conditions.

The oxidative cyclization of thioureas with various amines to form guanidine derivatives demonstrates the versatility of dioxane dibromide as an oxidant [9]. Under ultrasonic conditions, dioxane dibromide promotes the conversion of thiourea intermediates to guanidine products through a mechanism involving sulfur oxidation and subsequent nucleophilic attack by the amine component [9]. This transformation proceeds with high efficiency and broad substrate scope, making it an attractive method for guanidine synthesis.

In tandem oxidative cyclization processes, dioxane dibromide can function as a co-oxidant alongside other oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. These multi-component systems enable complex rearrangement reactions that would be difficult to achieve using single oxidants [8]. The synergistic effect of multiple oxidants allows for precise control over the oxidation state and reaction pathway, leading to selective formation of complex polycyclic structures.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids]

Pictograms

Flammable

Flammable

Dates

Last modified: 08-15-2023

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